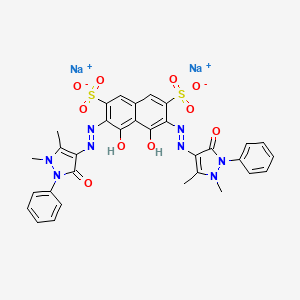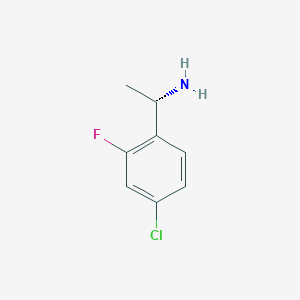
(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine: is an organic compound characterized by the presence of a chiral center, a chloro group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2-fluoroacetophenone.
Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reactors for the reduction step to ensure efficient conversion of the starting material.
Continuous Flow Amination: Implementing continuous flow techniques for the amination step to enhance yield and reduce reaction time.
Purification: Employing chromatographic techniques or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chloro-2-fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like LiAlH4.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
Medicine
Pharmaceutical Intermediates: Used as an intermediate in the synthesis of pharmaceutical compounds.
Drug Development: Explored for its potential therapeutic effects in drug development.
Industry
Agrochemicals: Utilized in the synthesis of agrochemical products.
Material Science: Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-Chlorophenyl)ethylamine: Lacks the fluoro group, which may affect its reactivity and binding properties.
(1S)-1-(4-Fluorophenyl)ethylamine: Lacks the chloro group, leading to different chemical and biological properties.
(1S)-1-(4-Bromo-2-fluorophenyl)ethylamine: Contains a bromo group instead of a chloro group, which can influence its reactivity and applications.
Uniqueness
The presence of both chloro and fluoro groups in (1S)-1-(4-Chloro-2-fluorophenyl)ethylamine imparts unique chemical properties, such as increased reactivity in substitution reactions and specific binding affinities in biological systems. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9ClFN |
|---|---|
Molecular Weight |
173.61 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
SDXKAEMBENYOFO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)F)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


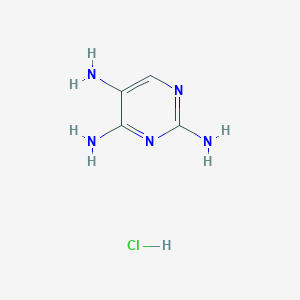


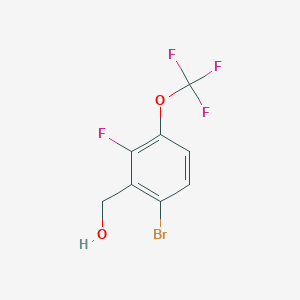

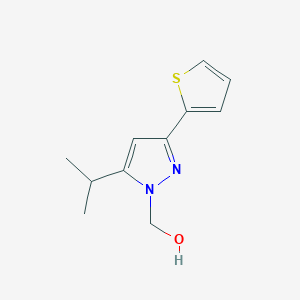
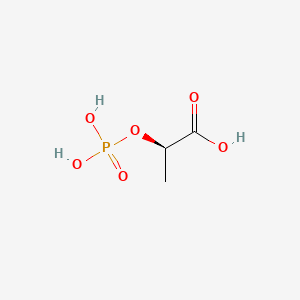
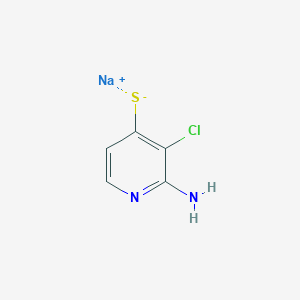
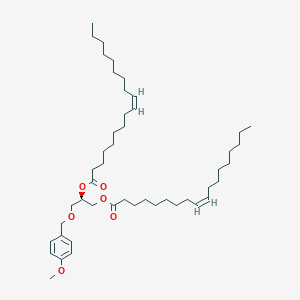


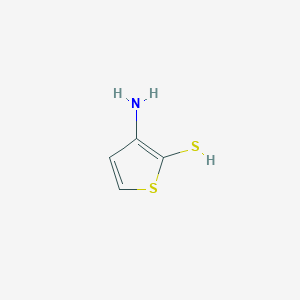
![3-Formylpyrazolo[1,5-a]pyridin-5-yl acetate](/img/structure/B12978904.png)
